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Compound Name: 3-(Tributylstannyl)pyridine

Cat. No.: B1335939 Get Quote

This guide provides a comprehensive technical overview of the electronic properties of 3-

pyridyltin compounds, designed for researchers, scientists, and drug development

professionals. By integrating fundamental principles with data from analogous systems, this

document elucidates the synthesis, characterization, and theoretical understanding of these

intriguing organometallic molecules.

Introduction: The Significance of the Pyridyl Moiety
in Organotin Chemistry
Organotin compounds, characterized by at least one tin-carbon bond, have a rich history in

various applications, from catalysis to materials science.[1][2][3][4][5] The electronic properties

of the tin center are highly tunable by the nature of the organic substituents. The incorporation

of a pyridyl group, a six-membered aromatic heterocycle containing a nitrogen atom, introduces

a Lewis basic site that can significantly influence the electronic structure and coordination

chemistry of the tin atom.[6][7]

Unlike its 2- and 4-pyridyl isomers, the 3-pyridyl substituent offers a unique electronic profile.

The nitrogen atom's lone pair is not in direct conjugation with the point of attachment to the tin

atom, leading to a different mode of electronic communication compared to its isomers. This

guide will delve into the synthesis, spectroscopic characterization, structural features, and

computational analysis of 3-pyridyltin compounds, providing insights into their fundamental

electronic properties and potential applications.
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Synthesis of 3-Pyridyltin Compounds
The synthesis of triorgano(3-pyridyl)tin compounds typically follows established organometallic

methodologies. A common and effective route involves the reaction of a triorganotin halide with

a 3-pyridyl organometallic reagent, such as 3-pyridyllithium or a 3-pyridyl Grignard reagent.

Experimental Protocol: Synthesis of Tri-n-butyl(3-
pyridyl)tin
A representative synthesis of a trialkyl(3-pyridyl)tin compound is outlined below. This procedure

can be adapted for the synthesis of other triorgano(3-pyridyl)tin derivatives.

Materials:

3-Bromopyridine

n-Butyllithium in hexanes

Tri-n-butyltin chloride

Anhydrous diethyl ether or tetrahydrofuran (THF)

Standard Schlenk line and glassware

Procedure:

Under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromopyridine in anhydrous

diethyl ether in a Schlenk flask.

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add a stoichiometric amount of n-butyllithium in hexanes to the cooled solution. Stir

the reaction mixture at -78 °C for 1 hour to ensure the complete formation of 3-pyridyllithium.

In a separate Schlenk flask, dissolve tri-n-butyltin chloride in anhydrous diethyl ether.

Slowly add the tri-n-butyltin chloride solution to the 3-pyridyllithium solution at -78 °C.
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Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium

chloride.

Separate the organic layer, and extract the aqueous layer with diethyl ether.

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the

solvent under reduced pressure.

The crude product can be purified by vacuum distillation or column chromatography on silica

gel.

The successful synthesis of 3-(tributylstannyl)pyridine has been reported, and it is

commercially available.[8][9]

Diagram of the Synthetic Workflow:
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Preparation of 3-Pyridyllithium

Reaction with Triorganotin Halide
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Caption: General workflow for the synthesis of tri-n-butyl(3-pyridyl)tin.
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Spectroscopic Characterization and Electronic
Structure
A combination of spectroscopic techniques is essential for elucidating the electronic

environment of the tin atom in 3-pyridyltin compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural characterization of organotin compounds

in solution.

¹H and ¹³C NMR: These spectra provide information about the organic substituents attached

to the tin atom and the 3-pyridyl group. The chemical shifts of the pyridyl protons and

carbons can be influenced by the electron-donating or -withdrawing nature of the triorganotin

group.

¹¹⁹Sn NMR: Tin has three NMR-active spin-½ nuclei, with ¹¹⁹Sn being the most commonly

studied due to its higher sensitivity.[10][11] The ¹¹⁹Sn chemical shift is highly sensitive to the

coordination number and the nature of the substituents on the tin atom, spanning a range of

over 5000 ppm.[10] For tetracoordinate triorgano(3-pyridyl)tin compounds, the ¹¹⁹Sn

chemical shift is expected to be in the range typical for tetraorganotins. Intermolecular

coordination of the pyridyl nitrogen to the tin atom of a neighboring molecule, which would

increase the coordination number of the tin, would result in a significant upfield shift of the

¹¹⁹Sn resonance.[12]

Compound Type Coordination Number at Sn
Expected ¹¹⁹Sn Chemical

Shift Range (ppm)

Tetraorganotin (R₄Sn) 4 +20 to -150

Pentacoordinate Organotin 5 -100 to -300

Hexacoordinate Organotin 6 -200 to -500

Table 1: General ¹¹⁹Sn NMR chemical shift ranges for different coordination environments of tin.

[10][12]
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Mössbauer Spectroscopy
¹¹⁹Sn Mössbauer spectroscopy is a nuclear technique that provides valuable information about

the electronic environment of the tin nucleus in the solid state.[6] The two primary parameters

are the isomer shift (IS) and the quadrupole splitting (QS).

Isomer Shift (IS): This parameter is related to the s-electron density at the tin nucleus.

Changes in the covalent character of the Sn-C and Sn-N bonds, as well as the coordination

number of the tin atom, will affect the IS value.

Quadrupole Splitting (QS): This parameter arises from the interaction of the nuclear

quadrupole moment with an asymmetric electric field gradient at the tin nucleus. For a

tetracoordinate triorgano(3-pyridyl)tin compound with a tetrahedral geometry, a small QS

value is expected. A significant increase in the QS value would indicate a distortion from

tetrahedral symmetry, possibly due to intermolecular Sn-N interactions leading to a higher

coordination number. For instance, a QS value of approximately 4 mm/s is suggestive of a

trans arrangement of organic groups in a hexacoordinate environment.[13]

Parameter Information Provided

Expected Value for

Tetracoordinate R₃Sn(3-

pyridyl)

Isomer Shift (IS)
s-electron density at the Sn

nucleus
~1.2 - 1.6 mm/s

Quadrupole Splitting (QS)
Asymmetry of the electric field

at the Sn nucleus
< 2.0 mm/s

Table 2: Expected Mössbauer parameters for tetracoordinate triorgano(3-pyridyl)tin

compounds.[6][14][15][16]

UV-Vis Spectroscopy
UV-Vis absorption spectroscopy probes the electronic transitions within a molecule. For 3-

pyridyltin compounds, the absorption spectrum is expected to be dominated by π-π* transitions

within the pyridyl and any other aromatic rings attached to the tin atom.[3][17][18][19] The

triorganotin substituent may cause a slight shift in the absorption maxima of the pyridyl group.
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The presence of low-energy, high-intensity bands could indicate the presence of charge-

transfer (CT) transitions, either from the organotin moiety to the pyridyl ring (metal-to-ligand

charge transfer, MLCT) or vice versa (ligand-to-metal charge transfer, LMCT).[20][21]

Structural Analysis: X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information for these

compounds in the solid state.[22] For a simple triorgano(3-pyridyl)tin compound, a tetrahedral

geometry around the tin atom is expected, with the four organic groups occupying the vertices

of the tetrahedron.

A key structural feature to investigate is the potential for intermolecular Sn-N interactions. The

nitrogen atom of the 3-pyridyl group on one molecule can coordinate to the tin atom of a

neighboring molecule, leading to the formation of supramolecular structures such as

coordination polymers.[8][17][23] This would result in an increase in the coordination number of

the tin atom from four to five (trigonal bipyramidal) or six (octahedral).

Diagram of Potential Intermolecular Interactions:

Caption: Monomeric vs. polymeric structures of 3-pyridyltin compounds.

Computational Analysis: Insights from Density
Functional Theory (DFT)
Density Functional Theory (DFT) calculations are a powerful tool for understanding the

electronic structure and properties of 3-pyridyltin compounds.[24][25]

Protocol for a Typical DFT Study
Geometry Optimization: The molecular geometry of the 3-pyridyltin compound is optimized to

find its lowest energy conformation.

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized

structure corresponds to a true energy minimum.

Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the

Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital
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(LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of the molecule's

electronic excitability and chemical reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the nature of the

chemical bonds, including the Sn-C and Sn-pyridyl bonds, and the charge distribution within

the molecule.

Time-Dependent DFT (TD-DFT): TD-DFT calculations are used to predict the electronic

absorption spectrum (UV-Vis) and to identify the nature of the electronic transitions (e.g., π-

π, n-π, or charge-transfer).[26]

For a representative compound like triphenyl(3-pyridyl)tin, the HOMO is likely to be localized on

the phenyltin moiety, while the LUMO may have significant contributions from the pyridyl ring,

suggesting the possibility of MLCT transitions.

Diagram of a DFT Workflow:

Input Structure
(e.g., Triphenyl(3-pyridyl)tin)

Geometry Optimization

Frequency Calculation

FMO Analysis
(HOMO, LUMO, Energy Gap)

NBO Analysis
(Bonding, Charges)

TD-DFT
(UV-Vis Spectrum, Transitions)

Electronic Properties
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Caption: A typical workflow for DFT calculations on a 3-pyridyltin compound.

Photophysical Properties: Potential for
Luminescence
Organotin complexes, particularly those with aromatic and heterocyclic ligands, can exhibit

luminescence.[14][27][28][29] The photophysical properties of 3-pyridyltin compounds are

expected to be influenced by the nature of the organic groups on the tin atom and any

intermolecular interactions. The emission properties, if present, could arise from ligand-

centered π-π* transitions or from charge-transfer excited states. The quantum yield and

emission wavelength would be sensitive to the electronic effects of substituents on both the

pyridyl and other organic groups.[2][18][30]

Potential Applications
The unique electronic properties of 3-pyridyltin compounds make them promising candidates

for various applications:

Catalysis: The Lewis basic nitrogen atom of the pyridyl group could act as an internal

coordinating site, potentially influencing the reactivity of the tin center in catalytic processes.

Materials Science: The ability of the 3-pyridyl group to engage in intermolecular coordination

makes these compounds excellent building blocks for the construction of supramolecular

assemblies and coordination polymers with interesting electronic and photophysical

properties.

Precursors in Organic Synthesis: 3-Pyridyltin compounds can serve as valuable reagents in

cross-coupling reactions, such as the Stille coupling, for the synthesis of more complex

molecules containing the 3-pyridyl moiety.

Conclusion
The electronic properties of 3-pyridyltin compounds are governed by a delicate interplay

between the nature of the organic substituents on the tin atom, the electronic characteristics of

the 3-pyridyl group, and the potential for intermolecular coordination. A comprehensive
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understanding of these properties requires a multi-technique approach, combining synthesis,

spectroscopy, X-ray crystallography, and computational modeling. While specific experimental

data for a wide range of 3-pyridyltin derivatives remains an area for further exploration, the

principles outlined in this guide, based on extensive research on related organotin-pyridine

systems, provide a solid framework for future investigations and applications in the fields of

chemistry, materials science, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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